3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
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Overview
Description
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Chemical Properties
The chemical compound 3,5-dimethoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide is a part of broader research into novel synthetic pathways and the exploration of heterocyclic compounds with potential pharmacological activities. A study by Abu-Hashem et al. (2020) describes the synthesis of novel heterocyclic compounds derived from benzofuran compounds, showcasing the versatility of these chemical frameworks in generating a wide range of biologically active molecules. These compounds were tested for their analgesic and anti-inflammatory activities, indicating the potential for developing new therapeutic agents from similar structural bases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Interests and Receptor Binding Studies
The research into benzamide derivatives extends into the realm of pharmacology, where compounds such as 3,5-dimethoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide are investigated for their receptor-binding properties and potential as therapeutic agents. For instance, Högberg et al. (1990) synthesized and evaluated a series of benzamide derivatives for their antidopaminergic properties, contributing to the understanding of structure-activity relationships in the development of antipsychotic medications. This work underscores the importance of such compounds in addressing psychiatric disorders (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Biochemical Research and Ligand Development
Further illustrating the scientific applications of this compound, Xu et al. (2005) focused on the synthesis of benzamide analogues for use as sigma-2 receptor probes. Their research highlights the critical role of such chemical entities in developing diagnostic and therapeutic tools for neurological and oncological applications. The development of high-affinity ligands for receptor studies is pivotal in advancing our understanding of disease mechanisms and potential treatments (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).
Mechanism of Action
Target of Action
The compound 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide primarily targets DAPK1 and CSF1R . These are kinases that have been associated with several complex neurodegenerative tauopathies .
Mode of Action
The compound acts as a dual inhibitor for DAPK1 and CSF1R . DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with tauopathies . By inhibiting DAPK1 and CSF1R, it can prevent the formation of tau aggregates and reduce neuroinflammation, which are key factors in the progression of tauopathies .
Result of Action
The primary result of the compound’s action is the inhibition of tau aggregate formation and the reduction of neuroinflammation . This can potentially counteract neuronal death and alleviate symptoms associated with tauopathies .
Properties
IUPAC Name |
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-5-6-14(18-7-8-20(28-4)24-23-18)11-19(13)22-21(25)15-9-16(26-2)12-17(10-15)27-3/h5-12H,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFUBFIQNFPNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.